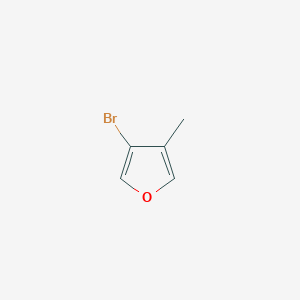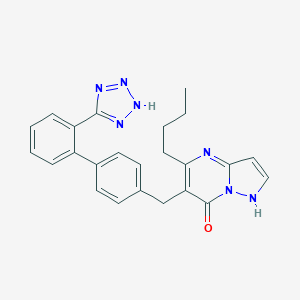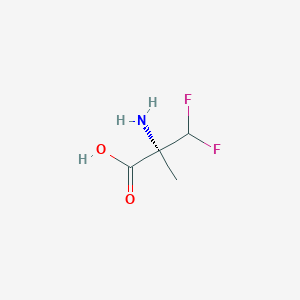
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid, also known as Difluoromethylornithine (DFMO), is a non-competitive inhibitor of ornithine decarboxylase (ODC). ODC is an enzyme that catalyzes the first step in the biosynthesis of polyamines, which are essential for cell growth and proliferation. DFMO is a promising drug candidate for the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative disorders.
作用机制
DFMO works by inhibiting ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with cancer and other diseases. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation.
生化和生理效应
DFMO has been shown to have both biochemical and physiological effects. Biochemically, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation. Physiologically, DFMO has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFMO has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
实验室实验的优点和局限性
DFMO has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the role of polyamines in cell growth and proliferation. DFMO is also relatively easy to synthesize and has a long shelf life. However, DFMO has some limitations for lab experiments. It is a non-specific inhibitor of ODC, which means that it may also inhibit other enzymes that are involved in polyamine metabolism. In addition, DFMO can be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on DFMO. One area of interest is the development of new formulations and delivery methods for DFMO, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict the response to DFMO treatment, which could help to personalize cancer therapy. Finally, there is growing interest in the use of DFMO in combination with other drugs, such as immunotherapy agents, to enhance the anti-tumor immune response.
合成方法
DFMO can be synthesized using several methods, including the reaction of 2,2-difluoro-1,3-dimethylimidazolidine with ethyl chloroformate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,2-difluoro-N-methylacetamide with sodium hydroxide, followed by acidification and decarboxylation.
科学研究应用
DFMO has been extensively studied for its therapeutic potential in cancer treatment. It has been found to inhibit the growth of various cancer cell types, including colon, breast, and prostate cancers. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, DFMO has been investigated as a potential treatment for parasitic infections, such as African sleeping sickness and Chagas disease, and neurodegenerative disorders, such as Huntington's disease.
属性
CAS 编号 |
182998-49-8 |
|---|---|
产品名称 |
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid |
分子式 |
C4H7F2NO2 |
分子量 |
139.1 g/mol |
IUPAC 名称 |
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7F2NO2/c1-4(7,2(5)6)3(8)9/h2H,7H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI 键 |
RKQHFEJWTUHAIH-BYPYZUCNSA-N |
手性 SMILES |
C[C@](C(F)F)(C(=O)O)N |
SMILES |
CC(C(F)F)(C(=O)O)N |
规范 SMILES |
CC(C(F)F)(C(=O)O)N |
同义词 |
L-Alanine, 3,3-difluoro-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
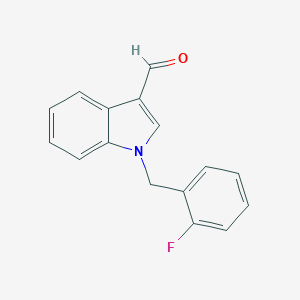
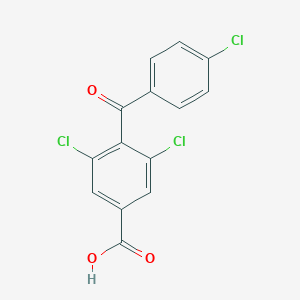
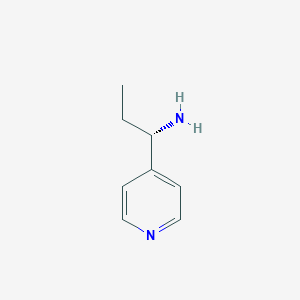
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
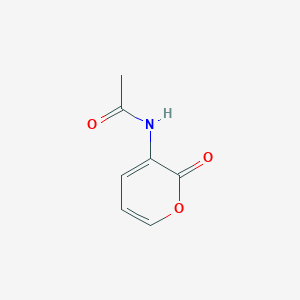
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
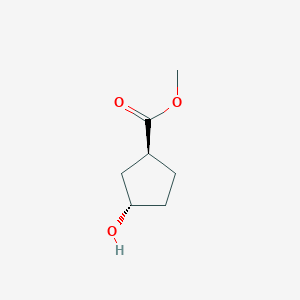
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
